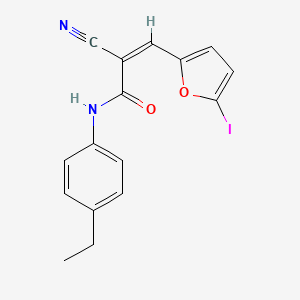![molecular formula C21H14ClN3OS2 B5191213 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide CAS No. 6395-02-4](/img/structure/B5191213.png)
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide is a complex organic compound with a molecular formula of C_20H_14ClN_3OS This compound is characterized by the presence of a benzothiazole ring, a phenyl group, and a chlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Coupling Reaction: The benzothiazole derivative is then coupled with 3-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Thioamide Formation: The final step involves the formation of the thioamide bond by reacting the intermediate with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
科学的研究の応用
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.
作用機序
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
Similar Compounds
- N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide
- N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
Uniqueness
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which enhances its reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making this compound more versatile compared to its analogs.
特性
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-7-3-5-13(11-15)19(26)25-21(27)23-16-8-4-6-14(12-16)20-24-17-9-1-2-10-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKMWRQYHDIWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367645 |
Source


|
| Record name | STK096928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-02-4 |
Source


|
| Record name | STK096928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate](/img/structure/B5191140.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5191153.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
![[4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B5191170.png)
![Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B5191186.png)

![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)
![(2E)-1-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-EN-1-one](/img/structure/B5191218.png)

![N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B5191229.png)
![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)

